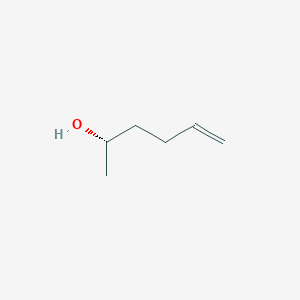

(S)-(+)-5-Hexen-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-24-9 | |

| Record name | (S)-(+)-5-Hexen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-5-Hexen-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a chiral secondary alcohol that presents as a colorless liquid. Its chemical structure consists of a six-carbon chain with a double bond between carbons 5 and 6, and a hydroxyl group on the stereogenic center at carbon 2.

General and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| Appearance | Colorless liquid | - |

| Boiling Point | 130-131 °C (lit.) | |

| Density | 0.828 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4320 (lit.) | |

| Optical Activity ([α]20/D) | +15.0° (c = 1 in chloroform) | |

| Solubility | Soluble in water.[1] | - |

| Flash Point | 43.33 °C (110.0 °F) - closed cup |

Structural and Spectroscopic Data

Detailed structural identifiers and references to key spectroscopic data are crucial for the unambiguous identification and characterization of this compound.

| Identifier/Data Type | Value/Reference | Source |

| CAS Number | 17397-24-9 | |

| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |

| InChI Key | LNPNXWKVAFKIBX-LURJTMIESA-N | |

| SMILES | C--INVALID-LINK--CCC=C | |

| ¹H NMR & ¹³C NMR | Data available in spectral databases. | [2] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [2][3] |

| Infrared (IR) Spectrum | Data available in spectral databases. | [4] |

Synthesis of this compound: An Experimental Workflow

The enantioselective synthesis of this compound is of significant interest due to its utility as a chiral precursor in the synthesis of more complex molecules. A common and effective method involves the nucleophilic ring-opening of a chiral epoxide. One such route is the reaction of (S)-(-)-propylene oxide with allylmagnesium bromide.[5]

The following diagram outlines a typical experimental workflow for this synthesis.

Detailed Experimental Protocol

While specific reaction conditions can vary, a general protocol for the synthesis of chiral homoallylic alcohols via Grignard addition to epoxides is as follows:

-

Preparation of the Grignard Reagent: Allylmagnesium bromide is typically prepared by the reaction of magnesium turnings with allyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Epoxide: The solution of the freshly prepared Grignard reagent is cooled to a low temperature (e.g., 0 °C or lower). A solution of (S)-(-)-propylene oxide in the same anhydrous solvent is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.

-

Extraction and Drying: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent such as diethyl ether. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

-

Analysis: The purity and identity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] The enantiomeric purity is determined by chiral gas chromatography or by measuring the specific rotation using a polarimeter.

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, along with a representative synthesis workflow. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their utilization of this versatile chiral building block.

References

An In-Depth Technical Guide to (S)-(+)-5-Hexen-2-ol: Structure, Stereochemistry, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-5-Hexen-2-ol, a chiral alcohol with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. The document details its chemical structure, stereochemical configuration, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its enantioselective synthesis and subsequent analysis using various spectroscopic and chromatographic techniques. All quantitative data is summarized in structured tables for clarity and comparative purposes. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Chemical Structure and Stereochemistry

This compound is a chiral secondary alcohol. Its structure consists of a six-carbon chain with a double bond between carbons 5 and 6, and a hydroxyl group on carbon 2. The stereochemistry at the chiral center (carbon 2) is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

The structure and stereochemistry are unambiguously defined by its IUPAC name, CAS number, and various chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-Hex-5-en-2-ol |

| CAS Number | 17397-24-9 |

| Molecular Formula | C₆H₁₂O |

| Linear Formula | CH₂=CHCH₂CH₂CH(OH)CH₃ |

| SMILES String | C--INVALID-LINK--CCC=C |

| InChI | 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 |

| InChI Key | LNPNXWKVAFKIBX-LURJTMIESA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference Conditions |

| Molecular Weight | 100.16 g/mol | - |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 130-131 °C | at 760 mmHg |

| Density | 0.828 g/mL | at 25 °C |

| Refractive Index (n20/D) | 1.4320 | at 20 °C |

| Optical Activity [α]20/D | +15.0° | c = 1 in chloroform |

| Flash Point | 43.33 °C (110.0 °F) | closed cup |

Experimental Protocols

This section provides detailed methodologies for the enantioselective synthesis and characterization of this compound.

Enantioselective Synthesis of this compound

A common method for the enantioselective synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide, (S)-(-)-propylene oxide, with a Grignard reagent, allylmagnesium bromide.

Reaction Scheme:

(S)-(-)-Propylene oxide + Allylmagnesium bromide → this compound

Materials:

-

(S)-(-)-Propylene oxide

-

Allylmagnesium bromide (typically 1.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of allylmagnesium bromide in anhydrous diethyl ether. The flask is cooled in an ice-water bath.

-

Addition of Epoxide: (S)-(-)-Propylene oxide, dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice-water bath.

-

Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic and Chromatographic Analysis

Objective: To confirm the chemical structure of the synthesized product.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Number of scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ¹³C)

-

Proton decoupled

-

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR (δ, ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~3.8 (m, 1H, -CH(OH)-), ~2.1 (m, 2H, -CH₂-C=C), ~1.5 (m, 2H, -CH₂-CH(OH)-), ~1.2 (d, 3H, -CH₃), ~1.6 (br s, 1H, -OH).

-

¹³C NMR (δ, ppm): ~138 (-CH=), ~115 (=CH₂), ~68 (-CH(OH)-), ~38 (-CH₂-), ~30 (-CH₂-), ~23 (-CH₃).

Objective: To identify the functional groups present in the molecule.

Sample Preparation:

-

A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3350 (broad): O-H stretch (alcohol)

-

~3075: =C-H stretch (alkene)

-

~2970, 2930, 2870: C-H stretch (alkane)

-

~1640: C=C stretch (alkene)

-

~1100: C-O stretch (secondary alcohol)

-

~995, 910: =C-H bend (alkene, out-of-plane)

Objective: To determine the enantiomeric excess (e.e.) of the synthesized this compound.

Sample Preparation:

-

A dilute solution of the purified product (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or dichloromethane.

Instrument and Method Parameters (Example):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™). The choice of the specific cyclodextrin derivative may require screening for optimal separation.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: An example program could be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Development and Synthesis

This compound serves as a valuable chiral synthon in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic double bond, allows for a variety of chemical transformations. In drug development, the incorporation of specific stereocenters is often critical for biological activity and to minimize off-target effects. The (S)-configuration at the hydroxyl-bearing carbon of this molecule can be transferred to target pharmaceutical compounds, influencing their binding to chiral receptors and enzymes.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the structure, stereochemistry, and experimental protocols related to this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the effective use of this important chiral building block. The provided experimental procedures offer a solid foundation for the synthesis and characterization of this compound, while the tabulated data and diagrams serve as quick references.

(S)-(+)-5-Hexen-2-ol CAS number 17397-24-9 information

An In-depth Technical Guide to (S)-(+)-5-Hexen-2-ol

CAS Number: 17397-24-9 Synonyms: (S)-Hex-5-en-2-ol, (+)-(S)-Hex-1-en-5-ol, (S)-(+)-2-Hydroxyhex-5-ene

This document provides a comprehensive technical overview of this compound, a valuable chiral building block in organic synthesis. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a chiral secondary alcohol with a terminal alkene, making it a versatile synthon for introducing stereochemistry and functionality into target molecules. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [3] |

| Boiling Point | 130-131 °C (lit.) | [3] |

| Density | 0.828 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4320 (lit.) | [3] |

| Specific Optical Rotation ([α]20/D) | +15.0° (c = 1 in chloroform) | [3] |

| Flash Point | 43.33 °C (110.0 °F) - closed cup | [3] |

| Water Solubility | 15,840 mg/L at 25 °C (est.) | [1] |

| logP (o/w) | 1.365 (est.) | [1] |

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] Appropriate safety precautions must be taken during handling and storage.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS02 (Flammable) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statement | H226: Flammable liquid and vapor | [3][4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, approved respirator (e.g., type ABEK EN14387 filter) | [3] |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. | [5] |

| Incompatibility | Strong bases, Reducing agents | [5] |

Experimental Protocols and Synthesis

The primary route for synthesizing the racemic mixture of 5-hexen-2-ol involves the reaction of allylmagnesium bromide with acetaldehyde. The enantiomerically pure (S)-form is typically prepared via the asymmetric reduction of the corresponding ketone, 5-hexen-2-one.

Example Protocol: Asymmetric Transfer Hydrogenation of 5-Hexen-2-one

This protocol is a representative method for the enantioselective synthesis of this compound, adapted from principles of Noyori-type asymmetric transfer hydrogenation.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

5-Hexen-2-one (precursor)

-

(1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine-Ruthenium(II) complex (catalyst)

-

Formic acid/triethylamine azeotrope (5:2 mixture) (hydrogen source)

-

Anhydrous dichloromethane (DCM) or isopropanol (solvent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (eluent)

Methodology:

-

Reaction Setup: A Schlenk flask is charged with the Ru(II) catalyst (typically 0.1-1 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Anhydrous solvent is added, followed by the 5-hexen-2-one substrate. The mixture is stirred until homogenous.

-

Initiation: The formic acid/triethylamine mixture (hydrogen source, typically 2-5 equivalents) is added dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess is determined using chiral GC or HPLC analysis.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its precursor ketone.

References

Spectroscopic Profile of (S)-(+)-5-Hexen-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-5-Hexen-2-ol, a chiral alcohol of interest to researchers and professionals in drug development and chemical synthesis. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Hexen-2-ol. It is important to note that while the request is for the (S)-(+)-enantiomer, much of the publicly available spectral data does not specify the stereochemistry. The NMR and IR spectra of enantiomers are identical, and the mass spectra are also expected to be identical.

Table 1: ¹H NMR Spectroscopic Data for 5-Hexen-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.74 | m | 1H | H-5 |

| 5.04 - 4.93 | m | 2H | H-6 |

| 3.82 - 3.75 | m | 1H | H-2 |

| 2.18 - 2.08 | m | 2H | H-4 |

| 1.60 - 1.45 | m | 2H | H-3 |

| 1.18 | d | 3H | H-1 |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for 5-Hexen-2-ol [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.6 | C-5 |

| 114.7 | C-6 |

| 67.8 | C-2 |

| 38.7 | C-3 |

| 29.9 | C-4 |

| 23.5 | C-1 |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List for 5-Hexen-2-ol [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Broad | O-H stretch (alcohol) |

| 3077 | Medium | =C-H stretch (alkene) |

| 2972, 2929, 2858 | Strong | C-H stretch (alkane) |

| 1642 | Medium | C=C stretch (alkene) |

| 1458 | Medium | C-H bend (alkane) |

| 1125 | Strong | C-O stretch (secondary alcohol) |

| 994, 911 | Strong | =C-H bend (alkene, out-of-plane) |

Table 4: Mass Spectrometry Data for 5-Hexen-2-ol [4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 1 | [M]⁺ (Molecular Ion) |

| 85 | 15 | [M - CH₃]⁺ |

| 82 | 20 | [M - H₂O]⁺ |

| 67 | 45 | [C₅H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 45 | 80 | [C₂H₅O]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a liquid sample like this compound is outlined below.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum.

-

A larger number of scans (e.g., 512 to 2048) is required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

An average of 16 to 32 scans is typically used to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification before analysis. For direct infusion, a small amount of the sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) and injected into the ion source.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z is often the molecular ion (M⁺), which provides the molecular weight of the compound. The other peaks in the spectrum correspond to fragment ions, and their m/z values and relative intensities provide information about the structure of the molecule.

References

Chirality and Optical Rotation of 5-Hexen-2-ol Enantiomers: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemical properties of 5-hexen-2-ol, focusing on the distinct optical characteristics of its enantiomers, (R)-5-hexen-2-ol and (S)-5-hexen-2-ol. Chiral molecules are of paramount importance in the pharmaceutical industry, where the physiological effects of enantiomers can differ significantly. This document outlines the fundamental principles of chirality and polarimetry, presents key quantitative data on the optical rotation of 5-hexen-2-ol enantiomers, and provides detailed experimental protocols for their separation and characterization. The inclusion of signaling pathway diagrams and experimental workflows, rendered using Graphviz, offers a clear visual representation of the concepts and methodologies discussed.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers of a single compound will rotate the plane of polarized light to an equal extent but in opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-).

5-Hexen-2-ol possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a but-3-en-1-yl group (-CH2CH2CH=CH2). This results in the existence of two enantiomers: (R)-5-hexen-2-ol and (S)-5-hexen-2-ol.

Optical Rotation Data of 5-Hexen-2-ol Enantiomers

The specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1 decimeter (dm) path length tube. The specific rotation of the enantiomers of 5-hexen-2-ol has been experimentally determined and is summarized in the table below.

| Enantiomer | CAS Number | Specific Rotation ([α]²⁰/D) | Conditions |

| (R)-(-)-5-Hexen-2-ol | 17397-29-4 | -15.0° | c = 1% in chloroform |

| (S)-(+)-5-Hexen-2-ol | 17397-24-9 | +15.0° | c = 1 in chloroform |

Table 1: Quantitative Data on the Optical Rotation of 5-Hexen-2-ol Enantiomers.[1]

Experimental Protocols

Determination of Optical Rotation via Polarimetry

This protocol outlines the procedure for measuring the optical rotation of a 5-hexen-2-ol enantiomer using a polarimeter.

Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Chloroform (analytical grade)

-

Sample of (R)- or (S)-5-hexen-2-ol

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to stabilize. Fill the polarimeter cell with the solvent (chloroform) and place it in the instrument. Zero the reading to calibrate the polarimeter.

-

Sample Preparation: Accurately weigh a sample of the 5-hexen-2-ol enantiomer (e.g., 100 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and dilute to the mark. This creates a 1% (w/v) or 0.01 g/mL solution. Ensure the solution is homogeneous.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average value.

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c * l) where:

-

α is the average observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in dm.

-

Chiral Separation of 5-Hexen-2-ol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

-

Racemic 5-hexen-2-ol standard

Method Development Protocol:

-

Column Selection and Installation: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA) into the HPLC system.

-

Initial Mobile Phase: Start with a non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.

-

System Equilibration: Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (detection wavelength can be set to a low UV wavelength, e.g., 210 nm, as 5-hexen-2-ol lacks a strong chromophore).

-

Sample Preparation: Prepare a solution of racemic 5-hexen-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the analysis.

-

Method Optimization:

-

Mobile Phase Composition: If the enantiomers are not resolved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of the modifier generally leads to stronger retention and potentially better resolution.

-

Alcohol Modifier: If resolution is still not optimal, switch the alcohol modifier (e.g., from IPA to EtOH) as this can significantly alter the selectivity.

-

Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between resolution and analysis time.

-

Temperature: The column temperature can be varied (e.g., between 15°C and 40°C) to improve peak shape and resolution.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chirality and analysis of 5-hexen-2-ol.

References

(S)-(+)-5-Hexen-2-ol molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-5-Hexen-2-ol, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis and characterization, designed for a scientific audience.

Core Molecular Information

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center, and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₂O[1][2][3] |

| Molecular Weight | 100.16 g/mol [1][2][3] |

| CAS Number | 17397-24-9[3][4] |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 130-131 °C[4][5] |

| Density | 0.828 g/mL at 25 °C[4][5] |

| Refractive Index | n20/D 1.4320[4][5] |

| Optical Activity | [α]20/D +15.0°, c = 1 in chloroform[4] |

| Purity | Assay: 97%[4] |

| Optical Purity | 99.3%[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of the corresponding ketone, 5-hexen-2-one, or the use of a chiral starting material. Below is a generalized protocol based on the reaction of a Grignard reagent with a chiral epoxide.

Materials:

-

(S)-(-)-Propylene oxide

-

Allylmagnesium bromide solution in diethyl ether

-

Copper(I) cyanide (catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a catalytic amount of copper(I) cyanide and anhydrous diethyl ether.

-

Grignard Reagent: The allylmagnesium bromide solution is added to the reaction flask.

-

Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Epoxide: A solution of (S)-(-)-propylene oxide in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. The reaction is maintained at -78 °C for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The resulting mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (optical purity).

-

Polarimetry: To measure the specific rotation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of this compound.

References

An In-depth Technical Guide on the Solubility Characteristics of (S)-(+)-5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-(+)-5-Hexen-2-ol, a chiral secondary alcohol with applications in chemical synthesis and as a flavoring agent. A comprehensive understanding of its solubility is crucial for its effective use in various experimental and industrial settings, including reaction chemistry, formulation development, and purification processes. This document outlines the known solubility profile of this compound, provides detailed experimental protocols for solubility determination, and includes a workflow for these procedures.

Core Concepts in Solubility

The solubility of a chemical compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar six-carbon alkenyl chain. This amphiphilic nature dictates its solubility in a range of solvents. The hydroxyl group contributes to its solubility in polar solvents, while the hydrocarbon chain influences its solubility in nonpolar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its structure and available information for similar C6 alcohols, a qualitative and estimated quantitative solubility profile can be established.

| Solvent | Chemical Formula | Polarity | Solubility Description | Quantitative Data (at 25 °C) |

| Water | H₂O | High | Slightly Soluble | 15,840 mg/L (estimated)[1][2] |

| Dichloromethane | CH₂Cl₂ | Mid | Soluble[3] | Miscible (predicted) |

| Ethyl Acetate | C₄H₈O₂ | Mid | Soluble[3] | Miscible (predicted) |

| Ethanol | C₂H₅OH | High | Miscible (predicted) | Not available |

| Methanol | CH₃OH | High | Miscible (predicted) | Not available |

| Acetone | C₃H₆O | High | Miscible (predicted) | Not available |

| Hexane | C₆H₁₄ | Low | Sparingly Soluble (predicted) | Not available |

Note: The miscibility predictions for ethanol, methanol, acetone, and dichloromethane are based on the general solubility of similar-sized alcohols in these common organic solvents. The prediction of sparse solubility in hexane is due to the significant difference in polarity.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of a liquid compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of a visible excess of the solute ensures that saturation is achieved.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately filter the sample through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Accurately dilute the filtered saturated sample with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Reporting: The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is recommended to perform experimental determination of solubility in the specific solvent systems of interest.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of (S)-(+)-5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-(+)-5-Hexen-2-ol (CAS No. 17397-24-9). The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a chiral alcohol that is utilized in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (est) | [4] |

| Boiling Point | 130-131 °C (lit.) | |

| Density | 0.828 g/mL at 25 °C (lit.) | |

| Flash Point | 43.33 °C (110.0 °F) - closed cup | |

| Refractive Index | n20/D 1.4320 (lit.) | |

| Optical Activity | [α]20/D +15.0°, c = 1 in chloroform | |

| Water Solubility | 1.584e+004 mg/L @ 25 °C (est) | [4] |

| LogP (o/w) | 1.365 (est) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure appropriate handling and storage.

GHS Pictogram:

Signal Word: Warning[5]

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6]

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.[6]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[6][7]

-

P242: Use non-sparking tools.[6]

-

P243: Take action to prevent static discharges.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

-

P370+P378: In case of fire: Use CO2, dry chemical, or foam to extinguish.[6]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

The logical relationship between the primary hazard and the necessary precautionary measures is illustrated in the following diagram:

Toxicological Information

| Toxicity Data | Value |

| Oral/Parenteral Toxicity | Not determined[4] |

| Dermal Toxicity | Not determined[4] |

| Inhalation Toxicity | Not determined[4] |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation (based on similar compounds)[8] |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols for Safe Handling

While specific experimental protocols for safety testing of this compound are not published, standard procedures for handling flammable liquids should be strictly followed.

General Handling Workflow:

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean: Clean the spill area with a suitable solvent, followed by soap and water.

First-Aid Measures

In the event of exposure to this compound, follow these first-aid measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Fire-Fighting Measures

This compound is a flammable liquid. In the event of a fire:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[7][9] The storage class code is 3 for flammable liquids.

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it into the environment.

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier and an understanding of your institution's safety protocols. Always perform a risk assessment before beginning any new experimental procedure involving this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound (~90%) | CymitQuimica [cymitquimica.com]

- 3. 5-Hexen-2-ol | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-5-hexen-2-ol, 17397-24-9 [thegoodscentscompany.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17397-24-9 Name: this compound [xixisys.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Methyl-5-hexen-2-ol | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Thermodynamic properties of (S)-(+)-5-Hexen-2-ol

An In-depth Technical Guide to the Thermodynamic Properties of (S)-(+)-5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral alcohol of interest in synthetic chemistry and as a building block in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, purification, reaction modeling, and ensuring the stability and efficacy of final products. This technical guide provides a summary of the key thermodynamic and physical properties of this compound. It includes tables of quantitative data, detailed experimental protocols for the determination of fundamental thermodynamic parameters, and diagrams illustrating key experimental and computational workflows. The data presented herein is a combination of experimental values for basic physical properties and estimated values from established computational models for a more comprehensive thermodynamic profile.

Physicochemical and Basic Properties

This compound is a chiral secondary alcohol. While many of its bulk thermodynamic properties are expected to be identical to its (R)-enantiomer and the racemic mixture, properties related to the solid crystalline state (e.g., melting point, enthalpy of fusion) can differ significantly depending on how the enantiomers pack. The following table summarizes key identifying information and experimentally determined physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [3] |

| CAS Number | 17397-24-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point (at 760 mmHg) | 130-131 °C | [3][5] |

| Density (at 25 °C) | 0.828 g/mL | [3][5] |

| Refractive Index (n20/D) | 1.4320 | [3][5] |

| Flash Point | 43.33 °C (110.0 °F) - closed cup | [3] |

| Optical Activity [α]20/D | +15.0° (c = 1 in chloroform) | [3] |

Thermodynamic Data

Comprehensive experimental thermodynamic data for this compound is not widely available in public literature. The NIST/TRC Web Thermo Tables database contains critically evaluated data for the racemic mixture (5-Hexen-2-ol, CAS 626-94-8), but this is a subscription service[1][6]. The following tables provide estimated thermodynamic data derived from the Joback group contribution method, a well-established estimation technique. These values are highly useful for modeling and initial analysis.

Table 2.1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value (kJ/mol) | Method |

| Enthalpy of Formation (Ideal Gas, Hf) | -199.25 | Joback Method |

| Standard Gibbs Free Energy of Formation (Gf) | -51.78 | Joback Method |

| Source:[7] |

Table 2.2: Phase Transition Properties

| Property | Value | Unit | Method |

| Normal Melting Point (Tf) | 201.44 | K | Joback Method |

| Normal Boiling Point (Tb) | 425.10 | K | Joback Method |

| Enthalpy of Fusion (ΔH_fus) | 10.58 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (ΔH_vap) | 44.57 | kJ/mol | Joback Method |

| Source:[7] |

Table 2.3: Critical Properties

| Property | Value | Unit | Method |

| Critical Temperature (Tc) | 592.88 | K | Joback Method |

| Critical Pressure (Pc) | 3664.21 | kPa | Joback Method |

| Critical Volume (Vc) | 0.365 | m³/kmol | Joback Method |

| Source:[7] |

Table 2.4: Ideal Gas Heat Capacity (Cp) as a Function of Temperature

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 425.10 | 192.23 | Joback Method |

| 453.06 | 201.41 | Joback Method |

| 481.03 | 210.23 | Joback Method |

| 508.99 | 218.68 | Joback Method |

| 536.95 | 226.77 | Joback Method |

| 564.91 | 234.52 | Joback Method |

| 592.88 | 241.94 | Joback Method |

| Source:[7] |

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail standardized protocols for key measurements applicable to this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental property determined using a constant-volume (bomb) calorimeter.

Objective: To measure the heat released during the complete combustion of this compound with excess oxygen.

Apparatus:

-

Oxygen bomb calorimeter (e.g., Parr type)

-

High-pressure oxygen tank with filling connection

-

Sample cup (platinum or inconel)

-

Fuse wire (e.g., nickel-chromium)

-

Pellet press (for solid calibration standards)

-

High-precision balance (±0.01 mg)

-

High-resolution thermometer (±0.001 °C)

-

Calorimeter bucket and jacket

-

Ignition unit

Procedure:

-

Calibration: a. Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid) and record the mass.[8] b. Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head. c. Place the sample in the sample cup and position the fuse wire so it is in contact with the sample. d. Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all product water is condensed to the liquid state.[9] e. Carefully seal the bomb. Pressurize it slowly with pure oxygen to approximately 25-30 atm, ensuring there are no leaks. f. Place the bomb in the calorimeter bucket, which is filled with a precisely known mass of water (e.g., 2000 g).[10] g. Submerge the bomb, connect the ignition wires, and place the cover on the calorimeter. h. Allow the system to reach thermal equilibrium (approx. 5 minutes), then record the initial temperature (T_initial) at regular intervals until it is stable.[9] i. Ignite the sample using the ignition unit. j. Record the temperature every 30 seconds until a new, stable maximum temperature (T_final) is reached. k. After the run, depressurize the bomb, collect any remaining fuse wire, and weigh it to determine the mass that was combusted. l. Calculate the heat capacity (C_cal) of the calorimeter using the known enthalpy of combustion of the standard.

-

Sample Measurement: a. Repeat the entire procedure (steps 1b-1k) using a precisely weighed sample of this compound (approx. 0.5-0.8 g). Since it is a volatile liquid, it should be weighed in a tared, sealed sample capsule or boat.[11] b. Using the determined C_cal and the measured temperature change (ΔT = T_final - T_initial), calculate the heat of combustion of the sample. Corrections must be made for the heat released by the combustion of the fuse wire.

Determination of Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring thermal transitions and heat capacities.

Objective: To measure the enthalpy of fusion (ΔH_fus) and the heat capacity (Cp) of this compound.

Apparatus:

-

Differential Scanning Calorimeter with a cooling accessory

-

Hermetically sealable sample pans (e.g., aluminum)

-

High-precision microbalance

-

High-purity standards for temperature and enthalpy calibration (e.g., indium, tin)

Procedure:

-

Calibration: a. Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like indium. Run a temperature scan on an empty pan to establish a baseline.

-

Sample Preparation: a. Accurately weigh 2-5 mg of this compound into a sample pan.[12] b. Hermetically seal the pan to prevent evaporation of the volatile sample. c. Prepare an identical empty, sealed pan to be used as a reference.[13]

-

Measurement of Enthalpy of Fusion (ΔH_fus): a. Place the sample pan and the reference pan into the DSC cells. b. Cool the sample to a temperature well below its expected melting point (e.g., -100 °C or 173 K). c. Heat the sample at a constant rate (e.g., 5-10 K/min) through its melting transition.[14] d. A peak will appear on the DSC thermogram, representing the endothermic melting process. e. Integrate the area of the peak to determine the total heat absorbed, which corresponds to the enthalpy of fusion (ΔH_fus).[15]

-

Measurement of Heat Capacity (Cp): a. After calibration, run three separate scans over the desired temperature range (e.g., from 25 °C to 80 °C for the liquid phase): i. An initial baseline scan with both cells empty. ii. A scan with a sapphire standard of known mass and heat capacity. iii. A scan with the sealed sample pan containing this compound. b. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow required to heat the sample with the heat flow required to heat the sapphire standard, relative to the baseline.[15]

Workflows and Logical Relationships

Visualizing the workflows for determining and understanding thermodynamic properties is essential for both experimental and computational chemists.

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Computational Workflow: Ab Initio Thermochemistry

Caption: A typical workflow for calculating thermodynamic properties via computational chemistry.

Fundamental Thermodynamic Relationships

Caption: Relationship between key thermodynamic state functions.

References

- 1. 5-Hexen-2-ol [webbook.nist.gov]

- 2. 5-Hexen-2-ol [webbook.nist.gov]

- 3. This compound 97 , 99.3 17397-24-9 [sigmaaldrich.com]

- 4. 5-hexen-2-ol, 626-94-8 [thegoodscentscompany.com]

- 5. (R)-(-)-5-己烯-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 11. pages.jh.edu [pages.jh.edu]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-(+)-5-Hexen-2-ol via Biocatalytic Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient and stereoselective method for the synthesis of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis. The protocol utilizes the whole-cell biocatalytic reduction of the prochiral ketone, 5-hexen-2-one, employing the microorganism Rhodococcus erythropolis. This enzymatic approach offers a green and sustainable alternative to traditional chemical methods, providing excellent enantioselectivity and high yields under mild reaction conditions. The target compound is obtained with high optical purity, making it suitable for applications in the pharmaceutical and fine chemical industries.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Specifically, this compound serves as a versatile synthon due to its bifunctional nature, containing both a stereogenic center and a terminal alkene. Traditional chemical methods for the synthesis of enantiomerically pure alcohols often rely on chiral auxiliaries, stoichiometric chiral reagents, or asymmetric catalysis, which can involve expensive and toxic heavy metals.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. The use of microorganisms or isolated enzymes for the reduction of ketones to chiral alcohols is a well-established and industrially relevant strategy. This application note focuses on the use of Rhodococcus erythropolis, a bacterium known for its diverse metabolic capabilities, including the stereoselective reduction of ketones. The protocol described herein provides a practical and scalable method for the preparation of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective bioreduction of a structurally similar substrate, 6-methyl-5-hepten-2-one, using Rhodococcus erythropolis A-27, which is indicative of the potential outcome for the synthesis of this compound.[1]

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 6-Methyl-5-hepten-2-one | Rhodococcus erythropolis A-27 | (S)-6-Methyl-5-hepten-2-ol | 93 | ≥99.9 |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the enantioselective synthesis of this compound.

Cultivation of Rhodococcus erythropolis

Materials:

-

Rhodococcus erythropolis strain (e.g., A-27)

-

Nutrient broth (e.g., Luria-Bertani or a specific medium for Rhodococcus)

-

Sterile baffled flasks

-

Shaking incubator

Protocol:

-

Prepare a sterile nutrient broth medium in a baffled flask.

-

Inoculate the medium with a single colony or a glycerol stock of Rhodococcus erythropolis.

-

Incubate the culture at an appropriate temperature (typically 28-30 °C) with vigorous shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late exponential or early stationary phase of growth.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).

-

Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again.

-

The resulting cell paste can be used directly for the biotransformation or stored as a frozen stock.

Biocatalytic Reduction of 5-Hexen-2-one

Materials:

-

5-Hexen-2-one (substrate)

-

Rhodococcus erythropolis cell paste

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Isopropanol (co-solvent and reducing agent)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker

Protocol:

-

In a reaction vessel, prepare a reaction mixture containing phosphate buffer and isopropanol. A concentration of up to 50% isopropanol can be tolerated by some Rhodococcus erythropolis strains.[1]

-

Suspend the harvested Rhodococcus erythropolis cell paste in the buffer-isopropanol mixture.

-

Add the substrate, 5-hexen-2-one, to the cell suspension. The substrate concentration should be optimized, but a starting point of 10-50 mM is recommended.

-

Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 30 °C).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction has reached completion (typically within 24-48 hours), proceed with the work-up and purification.

Product Isolation and Purification

Materials:

-

Ethyl acetate or another suitable organic solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Protocol:

-

Separate the microbial cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

-

Determine the yield and confirm the enantiomeric excess of the final product using chiral GC analysis.

Visualizations

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Caption: Principle of enzymatic ketone reduction with cofactor regeneration.

References

The Untapped Potential of (S)-(+)-5-Hexen-2-ol in Natural Product Synthesis: Application Notes and Protocols

(S)-(+)-5-Hexen-2-ol , a chiral building block featuring a secondary alcohol and a terminal alkene, presents significant potential for the stereoselective synthesis of complex natural products. Despite its versatile functionality, a comprehensive review of the scientific literature reveals limited documented examples of its direct application in the total synthesis of specific natural products. However, its structural motifs are present in numerous bioactive compounds, suggesting its utility as a valuable, yet underutilized, chiral synthon.

These application notes provide a prospective look into the strategic application of this compound in the synthesis of natural products, particularly polyketides, pheromones, and other chiral molecules. The detailed protocols and conceptual workflows outlined below are intended to serve as a practical guide for researchers in organic synthesis and drug development to harness the synthetic potential of this chiral alcohol.

I. Core Applications and Synthetic Strategies

This compound is an attractive starting material due to the orthogonal reactivity of its two functional groups. The secondary alcohol provides a handle for stereocontrolled transformations, while the terminal alkene is amenable to a wide range of additions and oxidative cleavages.

Key Synthetic Strategies:

-

Homologation and Chain Extension: The terminal alkene can be readily transformed to introduce additional carbon atoms, enabling the synthesis of extended carbon chains with a defined stereocenter.

-

Cyclization Precursor: The bifunctional nature of the molecule allows for its use in intramolecular cyclization reactions to form substituted tetrahydrofurans, tetrahydropyrans, and carbocycles, which are common motifs in natural products.

-

Introduction of Diverse Functionality: The alcohol and alkene groups can be manipulated to introduce a variety of other functional groups, such as ethers, esters, epoxides, diols, and carboxylic acids, with retention of stereochemical integrity.

II. Quantitative Data on Key Transformations

The following table summarizes expected yields and stereoselectivities for key transformations of this compound based on analogous reactions reported in the literature. These values serve as a benchmark for planning synthetic routes.

| Transformation | Reagents and Conditions | Product | Expected Yield (%) | Expected Stereoselectivity |

| Protection of Alcohol | TBSCl, Imidazole, DMF, rt | (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane | >95 | >99% retention |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ | (S)-((2S,3R)-3-(oxiran-2-ylmethyl)oxiran-2-yl)methanol | 80-90 | >95% de |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | (S)-Hexane-1,2,5-triol | 90-98 | >98% ds |

| Ozonolysis and Reductive Workup | 1. O₃, CH₂Cl₂, -78 °C; 2. NaBH₄ | (S)-Pentane-1,4-diol | 85-95 | >99% retention |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | (S)-Hexane-2,6-diol | 90-95 | >99% regioselectivity |

III. Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the secondary alcohol in this compound as a tert-butyldimethylsilyl (TBS) ether, a common protecting group strategy to allow for selective reaction at the alkene.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 g, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere, add imidazole (1.7 g, 25 mmol).

-

Cool the mixture to 0 °C and add TBSCl (1.8 g, 12 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane.

Protocol 2: Oxidative Cleavage of the Alkene via Ozonolysis

This protocol details the ozonolysis of the terminal alkene followed by a reductive workup to yield a primary alcohol, a key transformation for chain modification.

Materials:

-

(S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane (from Protocol 1)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ozone (O₃)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane (2.14 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) and cool the solution to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon for 15 minutes to remove excess ozone.

-

Add methanol (20 mL) followed by the slow, portion-wise addition of sodium borohydride (0.76 g, 20 mmol) at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding primary alcohol.

IV. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate logical workflows for the application of this compound in natural product synthesis.

Caption: Synthetic workflow for converting this compound to a polyketide precursor.

Caption: Pathway for the synthesis of a substituted tetrahydrofuran from this compound.

V. Conclusion